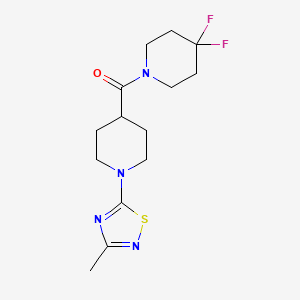![molecular formula C16H22N6O2S B15120482 N-ethyl-4-[4-(3-methanesulfonylpyridin-2-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B15120482.png)
N-ethyl-4-[4-(3-methanesulfonylpyridin-2-yl)piperazin-1-yl]pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-4-[4-(3-methanesulfonylpyridin-2-yl)piperazin-1-yl]pyrimidin-2-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine core substituted with a piperazine ring, which is further functionalized with a methanesulfonylpyridine moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study in medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-[4-(3-methanesulfonylpyridin-2-yl)piperazin-1-yl]pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where a halogenated pyrimidine derivative reacts with piperazine.
Functionalization with Methanesulfonylpyridine:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-ethyl-4-[4-(3-methanesulfonylpyridin-2-yl)piperazin-1-yl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine and pyridine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated derivatives.
科学的研究の応用
N-ethyl-4-[4-(3-methanesulfonylpyridin-2-yl)piperazin-1-yl]pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-ethyl-4-[4-(3-methanesulfonylpyridin-2-yl)piperazin-1-yl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor and block its activity, thereby modulating a signaling pathway involved in disease progression.
類似化合物との比較
Similar Compounds
- N-ethyl-4-[4-(3-methanesulfonylphenyl)piperazin-1-yl]pyrimidin-2-amine
- N-ethyl-4-[4-(3-methanesulfonylbenzyl)piperazin-1-yl]pyrimidin-2-amine
Uniqueness
N-ethyl-4-[4-(3-methanesulfonylpyridin-2-yl)piperazin-1-yl]pyrimidin-2-amine is unique due to the presence of the methanesulfonylpyridine moiety, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
特性
分子式 |
C16H22N6O2S |
|---|---|
分子量 |
362.5 g/mol |
IUPAC名 |
N-ethyl-4-[4-(3-methylsulfonylpyridin-2-yl)piperazin-1-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C16H22N6O2S/c1-3-17-16-19-8-6-14(20-16)21-9-11-22(12-10-21)15-13(25(2,23)24)5-4-7-18-15/h4-8H,3,9-12H2,1-2H3,(H,17,19,20) |
InChIキー |
YMLHLZGEQFHGEL-UHFFFAOYSA-N |
正規SMILES |
CCNC1=NC=CC(=N1)N2CCN(CC2)C3=C(C=CC=N3)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[4-({4-[4-(Pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B15120400.png)
![4-cyclopropyl-6-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B15120405.png)
![2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B15120416.png)

![N-{1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-3-yl}cyclopropanecarboxamide](/img/structure/B15120423.png)
![2-(2-Chlorophenyl)-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B15120433.png)
![1-({1-[(3-bromophenyl)methyl]azetidin-3-yl}methyl)-4-chloro-1H-pyrazole](/img/structure/B15120440.png)
![2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B15120445.png)
![4-Cyclopropyl-5-fluoro-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B15120448.png)
![4,6-Dimethyl-2-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrimidine](/img/structure/B15120459.png)
![N-cyclopropyl-4-[(2,4-dichlorophenyl)methyl]morpholine-2-carboxamide](/img/structure/B15120466.png)
![2-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B15120469.png)
![2-[(1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyrazine](/img/structure/B15120477.png)
![4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-2-methylpyrimidine](/img/structure/B15120478.png)
